molecular formula C18H18N3NaO5S B13852801 Sodium 9-Methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-7-yl Sulfate

Sodium 9-Methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-7-yl Sulfate

Cat. No.: B13852801
M. Wt: 411.4 g/mol
InChI Key: KRSYUXVEMHVOPR-UHFFFAOYSA-M
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Description

Sodium 9-Methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-7-yl Sulfate is a complex organic compound with significant applications in the pharmaceutical industry. This compound is known for its role as an active ingredient in antiemetic drugs, particularly those used to prevent nausea and vomiting caused by chemotherapy, radiation therapy, and surgery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 9-Methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-7-yl Sulfate involves several steps. One common method is the Mannich reaction, which involves the condensation of a ketone with formaldehyde and an amine. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Sodium 9-Methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-7-yl Sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various derivatives of the original compound, each with unique pharmacological properties. These derivatives are often explored for their potential use in different therapeutic areas .

Scientific Research Applications

Sodium 9-Methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-7-yl Sulfate has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by acting as a selective antagonist of the serotonin 5-HT3 receptor. This receptor is found both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone of the area postrema. By blocking these receptors, the compound prevents the initiation of the vomiting reflex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 9-Methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-7-yl Sulfate is unique due to its specific molecular structure, which provides a distinct pharmacokinetic profile and receptor binding affinity. This uniqueness makes it particularly effective in certain clinical scenarios where other antiemetics may not be as effective .

Properties

Molecular Formula

C18H18N3NaO5S

Molecular Weight

411.4 g/mol

IUPAC Name

sodium;[9-methyl-6-[(2-methylimidazol-1-yl)methyl]-5-oxo-7,8-dihydro-6H-carbazol-2-yl] sulfate

InChI

InChI=1S/C18H19N3O5S.Na/c1-11-19-7-8-21(11)10-12-3-6-15-17(18(12)22)14-5-4-13(26-27(23,24)25)9-16(14)20(15)2;/h4-5,7-9,12H,3,6,10H2,1-2H3,(H,23,24,25);/q;+1/p-1

InChI Key

KRSYUXVEMHVOPR-UHFFFAOYSA-M

Canonical SMILES

CC1=NC=CN1CC2CCC3=C(C2=O)C4=C(N3C)C=C(C=C4)OS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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